molecular formula C16H16ClN3O3S2 B2457770 (Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide CAS No. 321729-51-5

(Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide

Cat. No.: B2457770
CAS No.: 321729-51-5
M. Wt: 397.89
InChI Key: WTLRAHFBCYLJBQ-UHFFFAOYSA-N
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Description

(Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide: is a complex organic compound characterized by its unique chemical structure

Scientific Research Applications

(Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This is particularly relevant for compounds used as drugs or pesticides, where the mechanism of action can involve binding to a specific target molecule in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds may be toxic, corrosive, flammable, or reactive, and appropriate safety measures should be taken when handling them .

Future Directions

The future directions for the study of a compound can depend on many factors, including its potential applications, the current state of knowledge about the compound, and the availability of new experimental techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form a sulfonamide intermediate. This intermediate is then reacted with 4-methylaniline under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    4,4’-Dichlorobenzophenone: Shares structural similarities with the chlorophenyl group.

    Suberanilic Acid: Known for its antimicrobial properties and studied for its mechanism of action.

Uniqueness

(Z)-2-(carbamoylsulfanyl)-N'-(4-chlorobenzenesulfonyl)-N-(4-methylphenyl)ethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(4-methylanilino)ethyl] carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S2/c1-11-2-6-13(7-3-11)19-15(10-24-16(18)21)20-25(22,23)14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLRAHFBCYLJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)CSC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/CSC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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